molecular formula C30H46O3 B1200334 Astrantiagenin G CAS No. 50927-96-3

Astrantiagenin G

Cat. No.: B1200334
CAS No.: 50927-96-3
M. Wt: 454.7 g/mol
InChI Key: ORQLPVMJIRDKMP-OOKKTPIGSA-N
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Description

Astrantiagenin G, also known as this compound, is a useful research compound. Its molecular formula is C30H46O3 and its molecular weight is 454.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

50927-96-3

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(6S,10R,11R,14S,16R,19R,20S,21S)-14-hydroxy-4,4,11,15,15,19,20-heptamethyl-22-oxahexacyclo[19.2.1.01,6.07,20.010,19.011,16]tetracos-7-en-23-one

InChI

InChI=1S/C30H46O3/c1-25(2)14-15-30-17-23(33-24(30)32)29(7)18(19(30)16-25)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,29)6/h8,19-23,31H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,27-,28+,29-,30?/m0/s1

InChI Key

ORQLPVMJIRDKMP-OOKKTPIGSA-N

SMILES

CC1(CCC23CC(C4(C(=CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C2C1)C)OC3=O)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3([C@@H]5CC6([C@H]4CC(CC6)(C)C)C(=O)O5)C)C)(C)C)O

Canonical SMILES

CC1(CCC23CC(C4(C(=CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C2C1)C)OC3=O)C

Synonyms

astrantiagenin G

Origin of Product

United States

Q & A

Basic Research Questions

Q. What established protocols are recommended for isolating Astrantiagenin G from natural sources, and how can variables be controlled during extraction?

  • Methodology : Use column chromatography or HPLC for purification, with solvent polarity gradients optimized via trial experiments . Document solvent ratios, temperature, and pressure to ensure reproducibility . Control variables such as plant material age, geographic origin, and seasonal variations to minimize batch-to-batch inconsistency .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

  • Methodology : Combine NMR (¹H, ¹³C, 2D-COSY) for skeletal elucidation and high-resolution mass spectrometry (HR-MS) for molecular formula confirmation . Validate purity via HPLC-UV/ELSD with ≥95% purity thresholds. Include raw spectral data in appendices and processed data (e.g., coupling constants) in results .

Q. How should researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?

  • Methodology : Use dose-response curves in cell-based assays (e.g., IC₅₀ calculations) with positive/negative controls. Employ ANOVA or t-tests to compare treatment groups, ensuring p-values <0.05 . Pre-screen cytotoxicity using MTT assays to rule out non-specific effects .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo pharmacological activities of this compound be systematically addressed?

  • Methodology :

Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS in plasma/tissue homogenates .

Metabolite interference : Identify phase I/II metabolites using liver microsome assays .

Statistical reconciliation : Apply multivariate regression to correlate in vitro potency with in vivo efficacy, adjusting for covariates like metabolic stability .

Q. What strategies optimize the semi-synthetic modification of this compound to enhance bioactivity while preserving structural integrity?

  • Methodology :

  • Use molecular docking to predict binding interactions with target proteins (e.g., kinases) and guide functional group additions .
  • Validate modifications via XRD crystallography and compare bioactivity shifts using paired t-tests .

Q. How can researchers conduct a systematic review of this compound’s molecular mechanisms using existing literature?

  • Methodology :

  • Search strategy : Apply Google Scholar operators ("this compound" AND (mechanism OR pathway)) and filter by citation count (>50) for high-impact studies .
  • Data synthesis : Map signaling pathways (e.g., NF-κB, MAPK) using tools like STRING-DB, highlighting conflicting findings (e.g., activation vs. inhibition in cancer models) .

Q. What experimental designs are critical for evaluating this compound’s synergistic effects in combination therapies?

  • Methodology :

  • Use Chou-Talalay’s combination index (CI) to quantify synergy/antagonism .
  • Design factorial experiments (e.g., 3x3 matrices) testing varying ratios with standard chemotherapeutics, ensuring biological replicates (n≥3) .

Q. How should contradictory data on this compound’s cytotoxicity across cancer cell lines be analyzed?

  • Methodology :

  • Perform meta-analysis using random-effects models to account for heterogeneity in cell line origins (e.g., ATCC vs. primary cultures) .
  • Validate findings via RNA-seq to identify differential gene expression linked to resistance mechanisms (e.g., ABC transporters) .

Methodological Best Practices

  • Reproducibility : Archive raw datasets (e.g., NMR spectra, dose-response curves) in public repositories (e.g., Zenodo) with detailed metadata .
  • Ethical compliance : Adhere to institutional guidelines for animal studies (e.g., ARRIVE 2.0) and declare conflicts of interest in publications .
  • Statistical rigor : Report effect sizes with 95% confidence intervals and avoid p-hacking by predefining endpoints .

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